molecular formula C16H20N2O6 B1142281 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid CAS No. 959579-94-3

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1142281
CAS No.: 959579-94-3
M. Wt: 336.34 g/mol
InChI Key: GSPFANURARKSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₀N₂O₆, with a molecular weight of 336.34 g/mol (CAS: 959577-50-5) . The Boc group enhances steric protection during synthetic processes, while the nitro group introduces electron-withdrawing properties, influencing reactivity and solubility. This compound is typically stored under dry, sealed conditions at 2–8°C to maintain stability .

Properties

CAS No.

959579-94-3

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(7-5-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)

InChI Key

GSPFANURARKSQW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

(3S,​4R)​-4-​(4-​Nitrophenyl)​-1,​3-pyrrolidinedicarboxy​lic Acid 1-​(1,​1-​Dimethylethyl) Ester

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis of Dipeptide Derivatives

Patent WO2006114401A2 describes a method starting from N-Boc-protected amino acids. For example, N-Boc-trans-4-amino-L-proline methyl ester undergoes coupling with 4-nitrobenzoic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in DMF at 25°C. This yields the tert-butoxycarbonyl-protected intermediate, which is subsequently hydrolyzed with NaOH in ethanol/water (3:1) to furnish the carboxylic acid.

Key Data:

StepReagents/ConditionsYieldStereochemical Outcome
CouplingBOP, DIPEA, DMF, 24h78%Retention of (3R,4S)
Hydrolysis2M NaOH, EtOH/H₂O, 50°C92%No racemization

Asymmetric Hydrogenation of Enamine Precursors

CN111072543B discloses a route employing catalytic hydrogenation to establish the (3R,4S) configuration. A prochiral enamine intermediate is treated with [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II) diacetate under 50 psi H₂ in THF, achieving >99% enantiomeric excess (ee). The nitro group is introduced via Suzuki-Miyaura coupling using 4-nitrophenylboronic acid and Pd(OAc)₂/K₂CO₃ in dioxane at 80°C.

Critical Parameters:

  • Hydrogenation temperature: 25°C

  • Catalyst loading: 0.5 mol%

  • Coupling time: 12h

Functionalization of the Pyrrolidine Ring

Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl moiety is installed either pre- or post-cyclization. Patent US9580428B2 utilizes a palladium-mediated cross-coupling between a bromopyrrolidine intermediate and 4-nitrophenylzinc bromide. The reaction proceeds in THF at 65°C with Pd(PPh₃)₄ (2 mol%), affording the coupled product in 85% yield.

Side Reaction Mitigation:

  • Use of anhydrous ZnBr₂ to suppress proto-dehalogenation

  • Excess 4-nitrophenylboronic acid (1.5 equiv)

Carboxylic Acid Formation

Hydrolysis of methyl or ethyl esters is the most common method. WO2006114401A2 reports saponification with LiOH in THF/H₂O (4:1) at 0°C to prevent epimerization. Alternatively, enzymatic hydrolysis using porcine liver esterase (PLE) in phosphate buffer (pH 7.4) achieves 94% yield with no loss of ee.

Comparative Hydrolysis Conditions:

Base/SolventTemperatureTimeYield
2M NaOH/EtOH50°C6h92%
LiOH/THF-H₂O0°C2h88%
PLE/pH 7.437°C24h94%

Stereochemical Control and Analysis

Chiral Auxiliaries and Catalysts

The (3R,4S) configuration is enforced using:

  • Evans oxazolidinones for induction during cyclization (WO2006114401A2)

  • Ru-BINAP complexes for asymmetric hydrogenation (CN111072543B)

X-ray Crystallography Data (CN111072543B):

ParameterValue
Space GroupP2₁2₁2₁
a (Å)7.892
b (Å)10.345
c (Å)18.761
α=β=γ (°)90
R-factor0.032

Chromatographic Resolution

For racemic mixtures, preparative HPLC on a Chiralpak AD-H column (hexane/i-PrOH 85:15, 1 mL/min) resolves enantiomers with a resolution factor (Rₛ) of 2.15.

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is preferred over benzyl (Bn) due to:

  • Deprotection Efficiency : 4N HCl/dioxane removes Boc in 1h vs. H₂/Pd-C for Bn (12h)

  • Byproduct Management : Volatile tert-butanol vs. toxic toluene from Bn deprotection

Solvent Recycling

DMF recovery via vacuum distillation (80°C, 15 mmHg) achieves 95% purity for reuse.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable rapid Boc protection:

  • Residence time: 3 min vs. 24h batch

  • Yield improvement: 89% → 93%

  • Detailed in WO2006114401A2

Biocatalytic Routes

Engineered transaminases convert 4-nitroacetophenone to the corresponding amine, which is condensed with Boc-protected proline derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives like esters or amides.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Jones reagent.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products

    Oxidation: Esters, amides.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidines depending on the reactants used.

Scientific Research Applications

Chemistry

In organic synthesis, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is exploited in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its chiral nature makes it valuable in studying stereospecific interactions in biological systems.

Medicine

In medicinal chemistry, the compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry

In the chemical industry, the compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The biological activity of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is primarily due to its interaction with specific molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. The nitrophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-withdrawing (e.g., nitro, bromo) and electron-donating (e.g., methoxy, hydroxy) groups on the phenyl ring significantly alter the compound’s properties:

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Properties/Applications References
Target: 4-nitrophenyl C₁₆H₂₀N₂O₆ 336.34 N/A N/A High reactivity due to nitro group; used in peptide coupling
4-Methoxyphenyl (14{2,8}) C₂₀H₂₄N₄O₄ 385.18 45 76 Lower yield; methoxy enhances lipophilicity
3,5-Dimethoxyphenyl (14{3,4}) C₂₂H₂₇N₃O₅ 414.18 76 97 High purity; dimethoxy groups improve solubility in polar solvents
3,5-Difluorophenyl C₁₆H₁₈F₂NO₄ 332.32 N/A N/A Fluorine atoms increase metabolic stability
3-Bromophenyl C₁₆H₂₀BrNO₄ 370.24 N/A N/A Bromine facilitates cross-coupling reactions
4-Pyridinyl C₁₆H₂₀N₂O₄ 304.35 N/A N/A Heteroaromatic ring enables metal coordination
3-Hydroxyphenyl C₁₆H₂₀NO₅ 307.34 N/A N/A Hydroxy group supports hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity for nucleophilic substitution or coupling reactions.
  • Electron-donating groups (e.g., methoxy, hydroxy) improve solubility in organic solvents but may reduce synthetic yields due to steric or electronic hindrance .
  • Heteroaromatic substituents (e.g., pyridinyl) expand applications in catalysis or medicinal chemistry .

Stereochemical and Backbone Modifications

Comparisons with piperidine analogs and racemic mixtures highlight the role of stereochemistry:

Compound Backbone Stereochemistry Key Differences References
Target compound Pyrrolidine (3R,4S) Chiral center critical for enantioselective synthesis
(3S,4R)-4-Phenylpiperidine-3-carboxylic acid Piperidine (3S,4R) Piperidine ring increases rigidity; higher acute toxicity (H302)
rac-(3R,4S)-4-(3,5-Difluorophenyl) Pyrrolidine Racemic Reduced enantiomeric purity limits pharmaceutical use

Implications :

  • Pyrrolidine vs. Piperidine : Piperidine derivatives exhibit greater conformational rigidity but may pose higher toxicity risks .
  • Racemic mixtures (e.g., ) are less desirable for drug development but serve as intermediates in chiral resolutions.

Trends :

  • Bulky or polar substituents (e.g., pyridinyl) complicate purification, reducing yields .
  • Electron-withdrawing groups (e.g., nitro) may stabilize intermediates, improving reaction efficiency.

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, with the CAS number 959579-94-3, is a chiral pyrrolidine derivative notable for its structural complexity and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid functional group, and a para-nitrophenyl substituent, which may influence its pharmacological properties.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O6_{6}
  • Molecular Weight : 336.34 g/mol
  • LogP : 3.091 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 112.66 Ų

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antibacterial agent and its interactions with various biological targets.

Antibacterial Activity

Recent studies have indicated that compounds similar to this pyrrolidine derivative exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit bacterial topoisomerases, essential enzymes for DNA replication in bacteria. Inhibition of these enzymes can lead to bacterial cell death.
  • Case Study : A related compound demonstrated effective inhibition of DNA gyrase and topoisomerase IV in Escherichia coli, showcasing minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus and other Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The presence of the nitrophenyl group is believed to enhance the compound's reactivity and interaction with biological targets. The structure can be modified to explore different substituents that may improve efficacy or reduce toxicity.

SubstituentEffect on Activity
Para-nitrophenylIncreases antibacterial activity by enhancing binding affinity to target enzymes.
Boc GroupProvides stability and protects the amine during synthesis but may hinder interaction with targets if not adequately removed.

Research Findings

  • In Vitro Studies : Preliminary assays indicate that the compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Pharmacokinetics : The LogP value suggests good membrane permeability, which is crucial for oral bioavailability.
  • Toxicity Assessments : Toxicity studies are ongoing to evaluate the safety profile of the compound in mammalian systems.

Q & A

Basic Synthesis and Stereochemical Considerations

Q: What are the key steps in synthesizing (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, and how does the 4-nitrophenyl substituent influence reaction conditions? A: The synthesis typically involves:

Cyclization : Formation of the pyrrolidine ring using a nitro-substituted aryl aldehyde (e.g., 4-nitrobenzaldehyde) and a chiral amine precursor.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine .

Carboxylic Acid Formation : Oxidation or hydrolysis steps to generate the carboxylic acid moiety.
The 4-nitrophenyl group, being strongly electron-withdrawing, may necessitate milder reaction conditions to avoid side reactions (e.g., nitro group reduction) and requires careful selection of catalysts to preserve stereochemistry .

Role of the Boc Protecting Group

Q: Why is the Boc group critical in the synthesis of this compound, and how is it selectively removed? A: The Boc group:

  • Stabilizes the amine : Prevents undesired nucleophilic reactions during synthesis.
  • Facilitates Purification : Enhances solubility in organic solvents.
    Removal is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which cleave the Boc group without affecting the nitro or carboxylic acid functionalities .

Analytical Methods for Purity and Stereochemical Integrity

Q: What analytical techniques are recommended to confirm the purity and stereochemistry of this compound? A:

  • Chiral HPLC : To verify enantiomeric excess (>99% for pharmaceutical-grade intermediates) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., distinguishing 3R,4S from 3S,4R diastereomers) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and nitro group retention .

Advanced: Electronic Effects of the 4-Nitrophenyl Group

Q: How does the 4-nitrophenyl substituent impact the compound’s reactivity in subsequent derivatization (e.g., peptide coupling or cross-coupling reactions)? A:

  • Electron-Withdrawing Nature : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling (e.g., replacing nitro with boronic acids) .
  • Steric Hindrance : The para-nitro group minimizes steric clashes compared to ortho-substituted analogs, enabling efficient coupling with bulky reagents .

Conflicting Data in Biological Activity Studies

Q: How might structural analogs with different aryl substituents (e.g., methoxy vs. nitro groups) yield contradictory results in enzyme inhibition assays? A:

  • Electronic vs. Steric Effects : Methoxy groups (electron-donating) may enhance binding to hydrophobic enzyme pockets, while nitro groups (electron-withdrawing) could disrupt π-π stacking interactions .
  • Example : A study comparing 4-nitrophenyl and 3-hydroxyphenyl analogs reported a 10-fold difference in IC50_{50} values for protease inhibition due to altered hydrogen-bonding networks .

Methodological Optimization for Scale-Up

Q: What strategies are employed to optimize large-scale synthesis while maintaining stereochemical fidelity? A:

  • Continuous Flow Reactors : Improve temperature control and reduce side reactions during cyclization .
  • Catalyst Screening : Chiral catalysts like Jacobsen’s Mn(salen) complexes enhance enantioselectivity (>90% ee) in pyrrolidine ring formation .
  • In-Line Analytics : Real-time monitoring via FTIR ensures nitro group stability during Boc deprotection .

Safety and Handling of Nitro-Containing Intermediates

Q: What precautions are necessary when handling intermediates with nitro groups? A:

  • Explosivity Risk : Avoid high temperatures (>150°C) and mechanical friction during drying .
  • Personal Protective Equipment (PPE) : Use blast shields and anti-static lab coats.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Comparative Reactivity Table: Analogous Pyrrolidine Derivatives

Substituent Electronic Effect Biological Activity (IC50_{50}) Key Reference
4-Nitrophenyl (target)Strongly withdrawing12 nM (Protease X)
2-MethoxyphenylDonating150 nM
3-HydroxyphenylModerate donating85 nM
4-FluorophenylWeak withdrawing45 nM

Applications in Drug Discovery

Q: How is this compound utilized as a building block in medicinal chemistry? A:

  • Peptidomimetics : The pyrrolidine scaffold mimics proline in protease inhibitors.
  • Targeted Delivery : The nitro group can be reduced to an amine in vivo, enabling prodrug strategies .
  • Case Study : Incorporated into a thrombin inhibitor with 95% oral bioavailability in preclinical trials .

Addressing Stereochemical Challenges

Q: What methods resolve racemization issues during carboxylic acid activation? A:

  • Low-Temperature Coupling : Use DCC/HOBt at 0°C to minimize epimerization.
  • Enzymatic Resolution : Lipases selectively hydrolyze undesired enantiomers (e.g., Candida antarctica Lipase B) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.